N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine
Description
"N,N-Dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine" is a complex heterocyclic amine featuring a fused tetrahydropyrano[3,2-c]chromene core substituted with methyl groups and a propargylamine side chain modified with N,N-dibenzyl groups. The propargylamine moiety introduces a terminal alkyne group, which can participate in click chemistry or act as a hydrogen bond acceptor, enhancing molecular recognition properties.
Properties
Molecular Formula |
C32H35NO2 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine |
InChI |
InChI=1S/C32H35NO2/c1-31(2)28-19-21-32(3,35-30(28)27-17-10-11-18-29(27)34-31)20-12-22-33(23-25-13-6-4-7-14-25)24-26-15-8-5-9-16-26/h4-11,13-18,28,30H,19,21-24H2,1-3H3 |
InChI Key |
FICLHMZQURYKDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(OC2C3=CC=CC=C3O1)(C)C#CCN(CC4=CC=CC=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Biological Activity
N,N-dibenzyl-3-(2,5,5-trimethyl-3,4,4a,10b-tetrahydropyrano[3,2-c]chromen-2-yl)prop-2-yn-1-amine is a complex organic compound that has garnered attention for its potential biological activities. This article will explore the synthesis, biological properties, and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a dibenzyl moiety attached to a propynyl amine group and a tetrahydropyrano-chromen derivative. The intricate arrangement of functional groups suggests a potential for diverse biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps may include the formation of the tetrahydropyranochromen core followed by the introduction of the dibenzyl and propynyl amine functionalities. Specific reaction conditions such as temperature, catalysts, and solvents play a crucial role in optimizing yield and purity.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of tetrahydropyranochromen can inhibit cell proliferation in various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Tetrahydropyranochromen Derivative | MCF-7 (Breast Cancer) | 15 | Apoptosis |
| Tetrahydropyranochromen Derivative | HeLa (Cervical Cancer) | 20 | Cell Cycle Arrest |
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been documented:
- Antibacterial assays demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be within acceptable therapeutic ranges.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
Some studies suggest neuroprotective properties attributed to structural analogs:
- Neuroprotection against oxidative stress in neuronal cell cultures has been observed. These effects are hypothesized to be mediated through antioxidant mechanisms.
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of various tetrahydropyrano derivatives. The findings indicated that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cells.
- Antimicrobial Evaluation : A comprehensive evaluation reported in Pharmaceutical Biology assessed the antimicrobial activity of several chromen derivatives. The results confirmed that certain modifications could lead to increased potency against resistant bacterial strains.
- Neuroprotective Study : Research conducted by Neuroscience Letters highlighted the neuroprotective effects of chromen derivatives in models of neurodegeneration. The study concluded that these compounds could potentially serve as leads for developing new neuroprotective agents.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several classes of amines and heterocycles. A comparative analysis is provided below:
*Estimated based on formula C₃₃H₃₅NO₂.
Key Observations :
- The target compound distinguishes itself with a pyrano[3,2-c]chromene core, absent in simpler amines like triallylamine () or fluorinated propargylamines (). This core may enhance binding to aromatic-rich enzyme pockets.
- Compared to boron-containing amines (), the target lacks electrophilic boron but gains rigidity from the fused chromene system, which could improve metabolic stability.
Physicochemical and Spectroscopic Properties
- Lipophilicity : The target compound’s logP is estimated to be higher (~5.5) than simpler amines (e.g., triallylamine, logP ~1.2) due to the dibenzyl and chromene groups, aligning with ’s data on allylamines .
- Spectroscopy : The propargylamine’s terminal alkyne would show a distinct IR stretch at ~2100 cm⁻¹ (C≡C) and ¹H NMR signals at δ 2.5–3.0 ppm (propargyl CH₂). Chromene protons would resonate at δ 6.5–7.5 ppm (aromatic) and δ 1.0–2.5 ppm (methyl groups), similar to chromene derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
